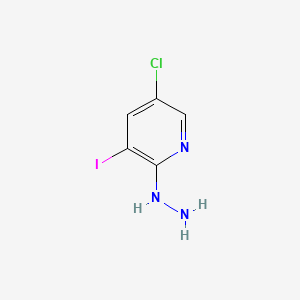

5-Chloro-2-hydrazinyl-3-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-3-iodopyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClIN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVJKHCZAOIBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654750 | |

| Record name | 5-Chloro-2-hydrazinyl-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-12-4 | |

| Record name | 5-Chloro-2-hydrazinyl-3-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-hydrazinyl-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 5-Chloro-2-hydrazinyl-3-iodopyridine in Modern Drug Discovery

For Immediate Release

A deep dive into the chemical properties, synthesis, and potential applications of the highly functionalized pyridine building block, 5-Chloro-2-hydrazinyl-3-iodopyridine (CAS No. 942206-12-4). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this strategic intermediate in the synthesis of novel therapeutic agents.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a privileged structure in drug design.[3][4] Highly substituted pyridines, such as this compound, offer medicinal chemists a versatile platform for generating complex molecular architectures and fine-tuning pharmacological activity.[5] The strategic placement of chloro, iodo, and hydrazinyl groups on the pyridine core provides multiple reactive handles for diversification, making this compound a valuable starting material for creating libraries of novel compounds for biological screening.[6]

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.

Table 1: Physicochemical Properties of this compound [7][8]

| Property | Value |

| CAS Number | 942206-12-4 |

| Molecular Formula | C5H5ClIN3 |

| Molecular Weight | 269.47 g/mol |

| Melting Point | 136-138 °C |

| Boiling Point | 328.7 °C at 760 mmHg |

| Density | 2.185 g/cm³ |

| Flash Point | 152.6 °C |

| XLogP3 | 2.4 |

| Appearance | Off-white to light yellow solid |

Safety and Handling:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[11] Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[11]

Synthesis and Mechanistic Considerations

A likely precursor for this synthesis is 2,5-dichloro-3-iodopyridine. The chlorine atom at the 2-position is significantly more activated towards nucleophilic attack than the chlorine at the 5-position due to the electron-withdrawing effect of the ring nitrogen.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2,5-dichloro-3-iodopyridine (1.0 eq) in a suitable polar solvent such as ethanol or methanol, add hydrazine hydrate (4-6 eq).[12]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13]

-

Work-up: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Purification: Collect the solid product by filtration and wash with cold solvent to remove excess hydrazine and other impurities. The product can be further purified by recrystallization if necessary.

Causality of Experimental Choices:

-

Choice of Solvent: A polar protic solvent like ethanol is chosen to facilitate the dissolution of the starting materials and to mediate the proton transfer steps in the reaction mechanism.

-

Excess Hydrazine: A molar excess of hydrazine is used to drive the reaction to completion and to minimize the formation of di-substituted byproducts.

-

Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The hydrazinyl moiety is a potent nucleophile and can be readily transformed into a variety of heterocyclic systems. The chloro and iodo groups, on the other hand, are excellent handles for transition-metal-catalyzed cross-coupling reactions.

The Hydrazinyl Group as a Versatile Synthon:

The hydrazinyl group is a key functional group in medicinal chemistry, serving as a precursor for the synthesis of numerous biologically active heterocycles such as pyrazoles, triazoles, and oxadiazoles.[14][15]

Potential Reaction Pathways:

Caption: Key transformations of the hydrazinyl group.

Cross-Coupling Reactions:

The chloro and iodo substituents on the pyridine ring are amenable to a wide range of palladium- or copper-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, alkyl, and amino groups at these positions, further expanding the chemical space accessible from this intermediate.

Application in Fragment-Based Drug Discovery (FBDD):

Due to its relatively small size and high density of functional groups, this compound can be considered a valuable fragment for FBDD campaigns. The pyridine core can act as a scaffold that can be elaborated by growing vectors from the chloro, iodo, and hydrazinyl positions to optimize binding to a biological target.

Potential Therapeutic Targets:

Substituted pyridines and hydrazide-containing molecules have shown activity against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.[3] Therefore, derivatives of this compound could be explored for their potential as anticancer, anti-inflammatory, or anti-infective agents.[16]

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its trifunctionalized pyridine core provides a versatile platform for the synthesis of novel and diverse compound libraries. A thorough understanding of its physicochemical properties, a plausible synthetic route, and its potential for chemical elaboration will enable researchers to fully exploit the potential of this valuable intermediate in the quest for new therapeutic agents.

References

- Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337.

- Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.

-

National Center for Biotechnology Information. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-hydrazinylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

-

MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Retrieved from [Link]

- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. This compound | C5H5ClIN3 | CID 42553001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 13. (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine synthesis - chemicalbook [chemicalbook.com]

- 14. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. chemimpex.com [chemimpex.com]

5-Chloro-2-hydrazinyl-3-iodopyridine molecular weight and formula

An In-Depth Technical Guide to 5-Chloro-2-hydrazinyl-3-iodopyridine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated pyridine derivative of significant interest to the pharmaceutical and chemical research sectors. Its unique trifunctional structure, featuring chloro, iodo, and hydrazinyl groups, presents a versatile scaffold for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its core physicochemical properties, outlines a logical synthetic pathway with mechanistic insights, and explores its reactivity and potential applications as a key building block in modern drug discovery. By leveraging its distinct functional handles, researchers can access a diverse chemical space, particularly in the development of novel kinase inhibitors and other targeted therapeutics.

Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged structure due to its presence in numerous natural products and FDA-approved drugs. The strategic introduction of multiple, distinct functional groups onto this ring system allows for precise tuning of a molecule's stereoelectronic properties and provides orthogonal synthetic handles for constructing complex molecular architectures.

The subject of this guide, this compound, is a prime example of such a strategically functionalized intermediate. Each substituent serves a distinct and critical purpose:

-

Hydrazinyl Group (-NHNH₂): As a potent nucleophile, this group is a cornerstone for building a variety of nitrogen-containing heterocycles, most notably pyrazoles and triazoles, which are prevalent motifs in pharmacologically active compounds.[1][2]

-

Chloro Group (-Cl): This electron-withdrawing group modulates the electronics of the pyridine ring. It can also serve as a site for nucleophilic aromatic substitution (SₙAr) or as a handle for metal-catalyzed cross-coupling reactions, albeit being less reactive than the iodo group. The inclusion of chlorine is a well-established strategy in drug design to enhance pharmacokinetic properties.[3][4]

-

Iodo Group (-I): The most labile of the halogens on the ring, the iodo group is an excellent handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse substituents, a critical capability in generating libraries of potential drug candidates.

This trifecta of functionality makes this compound a high-value starting material for researchers aiming to explore novel chemical space in the pursuit of new therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClIN₃ | [5][6][7] |

| Molecular Weight | 269.47 g/mol | [5][6][7] |

| CAS Number | 942206-12-4 | [6][8] |

| IUPAC Name | (5-chloro-3-iodo-2-pyridinyl)hydrazine | [5] |

| Appearance | Off-white to pale yellow crystalline solid (predicted) | |

| Melting Point | 136-138 °C | [6][7] |

| Boiling Point | 328.7 °C at 760 mmHg | [6][7] |

| Density | 2.185 g/cm³ | [6][7] |

| XLogP3 | 1.7 | [5][7] |

| Hydrogen Bond Donor Count | 2 | [5][7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

The XLogP3 value of 1.7 suggests a moderate degree of lipophilicity, a crucial parameter for cell membrane permeability and overall drug-likeness. The presence of two hydrogen bond donors (from the -NHNH₂ group) and three acceptors (the two ring nitrogens and the hydrazine nitrogen) indicates a strong potential for forming specific, directional interactions with biological targets such as enzymes and receptors.[5][7]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The key is to start with a precursor where the C2 position is activated for substitution and bears a suitable leaving group.

Proposed Synthetic Pathway

A plausible and efficient route starts from 2,5-dichloro-3-iodopyridine. The pyridine nitrogen atom activates the C2 (alpha) and C4 (gamma) positions towards nucleophilic attack. Given the substitution pattern, the C2 chlorine is the most likely site for displacement by a nucleophile like hydrazine.

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example based on established chemical principles and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dichloro-3-iodopyridine (1.0 eq) and anhydrous ethanol (10 mL per gram of starting material).

-

Reagent Addition: While stirring the solution at room temperature, add hydrazine hydrate (3.0 eq) dropwise. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Isolation: Cool the reaction mixture to room temperature, then further chill in an ice bath. The product will typically precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, washing with a small amount of cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices

-

Choice of Precursor: 2,5-dichloro-3-iodopyridine is selected because the chlorine at the C2 position is highly activated for SₙAr by the electron-withdrawing effect of the adjacent ring nitrogen. The C5 chlorine is significantly less reactive.

-

Solvent: Ethanol is a common choice as it readily dissolves the reactants and is suitable for the required reflux temperature.

-

Excess Hydrazine: Using an excess of hydrazine hydrate ensures the reaction goes to completion and conveniently neutralizes the generated acid, preventing potential side reactions.

Reactivity and Application in Heterocycle Synthesis

The primary utility of this compound is as a versatile intermediate. The hydrazinyl moiety is a powerful tool for constructing new heterocyclic rings. A classic and highly valuable transformation is the Knorr pyrazole synthesis or related condensations with 1,3-dicarbonyl compounds.

Case Study: Synthesis of a Pyrazole Derivative

This workflow demonstrates how the title compound can be used to generate a highly substituted pyrazole, a scaffold found in numerous pharmaceuticals, including kinase inhibitors like Sunitinib and Crizotinib.

Caption: Reaction pathway from the title compound to a diverse library of pyrazole derivatives.

Protocol: Pyrazole Formation

-

Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid or ethanol.

-

Reagent Addition: Add a 1,3-dicarbonyl compound, such as acetylacetone (1.1 eq).

-

Reaction Execution: Heat the mixture to reflux for 4-6 hours. The acidic conditions of the acetic acid catalyze the condensation and subsequent cyclization/dehydration to form the stable aromatic pyrazole ring.

-

Work-up: After cooling, the reaction mixture is typically poured into water and neutralized, causing the pyrazole product to precipitate.

-

Purification: The product is collected by filtration and purified by recrystallization or column chromatography.

This straightforward reaction provides a direct entry to a 1-(5-chloro-3-iodopyridin-2-yl)-3,5-dimethyl-1H-pyrazole structure. The remaining iodo and chloro groups on the pyridine ring serve as anchor points for subsequent diversification through cross-coupling chemistry, enabling the rapid generation of a focused library of compounds for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed building block that offers researchers multiple avenues for molecular elaboration. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool in the synthesis of complex heterocyclic systems. The ability to perform selective chemistry at three different positions—condensation at the hydrazine, cross-coupling at the iodine, and potentially SₙAr at the chlorine—provides a robust platform for the development of novel small-molecule therapeutics. As the demand for new, highly specific, and potent drugs continues to grow, the utility of such versatile and thoughtfully designed intermediates will only increase, solidifying their role in the future of medicinal chemistry and drug discovery.

References

- Vertex AI Search. (n.d.). This compound Properties vs Pressure.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Echemi. (2024). 942206-12-4 (5-chloro-3-iodopyridin-2-yl)hydrazine.

- Mol-Instincts. (n.d.). This compound (CAS 942206-12-4) Properties.

- Echemi. (n.d.). This compound Formula.

- PubChem. (n.d.). 5-Chloro-2-hydrazinylpyridine. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine synthesis.

- Oakwood Chemical. (n.d.). 5-Chloro-2-hydrazinopyridine, min 97%.

- BenchChem. (n.d.). 3-Chloro-2-hydrazinopyridine.

- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

- Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.

- MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C5H5ClIN3 | CID 42553001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. chem-casts.com [chem-casts.com]

(5-chloro-3-iodo-2-pyridinyl)hydrazine physical properties

An In-depth Technical Guide to the Physicochemical Properties of (5-chloro-3-iodo-2-pyridinyl)hydrazine

Introduction

(5-chloro-3-iodo-2-pyridinyl)hydrazine is a halogenated pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its multifunctional structure, featuring a pyridine ring substituted with chloro, iodo, and hydrazine moieties, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The precise characterization of its physical properties is a critical prerequisite for its effective use in research and development, ensuring reproducibility in synthetic protocols, aiding in purification, and providing the foundational data required for structural analysis and computational modeling.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering a detailed examination of the core physical and chemical properties of (5-chloro-3-iodo-2-pyridinyl)hydrazine. It moves beyond a simple tabulation of data to provide insights into the experimental methodologies used for their determination, explaining the scientific rationale behind these protocols.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is paramount. The following section details the fundamental structural and identifying information for (5-chloro-3-iodo-2-pyridinyl)hydrazine.

Chemical Structure

The molecular architecture consists of a pyridine ring substituted at the 2-position with a hydrazine group (-NHNH₂), at the 3-position with an iodine atom, and at the 5-position with a chlorine atom.

Caption: 2D Chemical Structure of (5-chloro-3-iodo-2-pyridinyl)hydrazine.

Key Identifiers

For precise documentation and database retrieval, the following identifiers are essential.

| Identifier | Value | Source(s) |

| IUPAC Name | (5-chloro-3-iodo-2-pyridinyl)hydrazine | [2] |

| CAS Number | 942206-12-4 | [2][3][4] |

| Molecular Formula | C₅H₅ClIN₃ | [2][3][4] |

| Synonyms | 5-Chloro-2-hydrazinyl-3-iodopyridine | [3][4] |

| InChIKey | SMVJKHCZAOIBLS-UHFFFAOYSA-N | [2][4] |

Core Physical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental procedures such as reaction setups, purification, and formulation.

Summary of Physical Properties

This table summarizes the key quantitative physical data available for (5-chloro-3-iodo-2-pyridinyl)hydrazine.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 269.47 | g/mol | [2][3][4] |

| Exact Mass | 268.92167 | Da | [2][3] |

| Melting Point | 136 - 138 | °C | [3][4] |

| Boiling Point | 328.7 (at 760 mmHg) | °C | [3][4] |

| Density | 2.185 | g/cm³ | [3][4] |

| Flash Point | 152.6 | °C | [3][4] |

| Refractive Index | 1.758 | [3][4] |

Appearance and State

While not explicitly detailed in the provided search results, analogous heterocyclic compounds, such as 5-Chloro-2-fluoro-4-iodopyridine, are often crystalline solids at room temperature, appearing as white, off-white, or light brown powders.[1][5] It is reasonable to expect (5-chloro-3-iodo-2-pyridinyl)hydrazine to be a solid under standard conditions.

Melting Point

The melting point is a critical indicator of purity. The reported range of 136-138°C suggests a relatively pure substance.[3][4] A broad melting range (greater than 2°C) would typically indicate the presence of impurities, which disrupt the crystalline lattice and lower the energy required to transition to a liquid state.

Boiling Point and Thermal Stability

A boiling point of 328.7°C at atmospheric pressure indicates low volatility and strong intermolecular forces.[3][4] However, hydrazine derivatives can be thermally sensitive. It is crucial to consider that heating to this temperature may lead to decomposition. When purification by distillation is considered, vacuum distillation is strongly recommended to lower the boiling point and minimize thermal degradation.

Solubility Profile

A definitive experimental solubility profile is not available. However, we can infer a likely profile from its structure and computational descriptors. With a calculated XLogP3 value of 1.7 to 2.4, the molecule possesses moderate lipophilicity.[2][3][4] The hydrazine group and pyridine nitrogen can participate in hydrogen bonding, which may confer some solubility in polar protic solvents. A likely solubility profile is:

-

High Solubility: In polar aprotic solvents like DMSO and DMF.

-

Moderate Solubility: In solvents like acetone, ethyl acetate, and chlorinated solvents.

-

Low Solubility: In water and non-polar hydrocarbon solvents like hexanes.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods provide the definitive structural confirmation and purity assessment of a compound. While specific spectra for this molecule are not publicly available, this section outlines the expected characteristics based on its functional groups and provides standardized protocols for obtaining this data.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of a non-volatile organic compound. A reversed-phase method would be most appropriate.

-

Expected Elution: Given its moderate polarity, the compound should be well-retained on a C18 column using a mobile phase of acetonitrile or methanol and water.

-

Detection: The pyridine ring contains a chromophore that should allow for strong UV detection, likely in the 254-280 nm range.

-

Purity Confirmation: A pure sample should yield a single, sharp, symmetrical peak. The presence of other peaks would indicate impurities from starting materials, by-products, or degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Protons: Two signals are expected in the aromatic region (~7.0-8.5 ppm). These would appear as doublets or singlets depending on coupling. The proton at C4 and the proton at C6 will be present.

-

Hydrazine Protons: The -NH and -NH₂ protons will appear as broad singlets. Their chemical shift can be highly variable (typically 4-8 ppm) and is dependent on solvent and concentration. These peaks will be exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Five distinct signals are expected for the five carbons of the pyridine ring. The carbons directly attached to electronegative atoms (N, Cl, I) will be shifted accordingly. For instance, C2, bonded to two nitrogen atoms, would likely be significantly downfield.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

N-H Stretching: The hydrazine group should exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. A primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching), while the secondary amine (-NH) shows one.

-

C=N and C=C Stretching: The pyridine ring will have characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹.

-

C-Cl and C-I Stretching: These vibrations appear in the fingerprint region (<1000 cm⁻¹) and can be difficult to assign definitively without computational support.

Experimental Methodologies

The trustworthiness of physical property data is directly linked to the rigor of the experimental protocol used. The following sections describe standardized, self-validating methods for determining key properties.

Protocol for Melting Point Determination

This protocol uses a modern digital melting point apparatus, which provides a controlled heating ramp and digital detection.

Caption: Workflow for accurate melting point determination.

Causality: A slow ramp rate near the melting point is essential to allow the sample and thermometer to remain in thermal equilibrium, preventing an artificially high reading. Using a standard validates the apparatus's calibration for that specific run.

General Protocol for HPLC Purity Analysis

This protocol outlines a general-purpose reversed-phase method suitable for purity screening.

Caption: Standard workflow for HPLC purity determination.

Expertise: A C18 column is chosen for its versatility with moderately polar compounds. The use of a gradient elution ensures that both more polar and less polar impurities can be resolved and detected within a single run. Trifluoroacetic acid (TFA) is added to improve peak shape by suppressing the ionization of free amines.

Computational Properties and Molecular Descriptors

Computational models provide valuable insights into a molecule's behavior, particularly its interaction with biological systems.

| Descriptor | Value | Significance | Source(s) |

| XLogP3 | 1.7 - 2.4 | Predicts lipophilicity and membrane permeability. | [2][3][4] |

| Topological Polar Surface Area (TPSA) | 50.9 Ų | Estimates transport properties; a value < 140 Ų is often associated with good cell permeability. | [2][3] |

| Hydrogen Bond Donors | 2 | The two N-H groups of the hydrazine. | [3] |

| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen and the two hydrazine nitrogens. | [3] |

| Rotatable Bond Count | 1 | The C-N bond of the hydrazine group. | [3] |

Handling and Safety Considerations

While specific toxicology data for this compound is not available, GHS classifications for structurally related hydrazinopyridines indicate potential hazards.[2][6]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

(5-chloro-3-iodo-2-pyridinyl)hydrazine is a solid crystalline compound with a distinct melting point and a high boiling point, indicative of a stable molecular structure with significant intermolecular forces. Its physicochemical profile, characterized by moderate lipophilicity and the presence of multiple hydrogen bond donors and acceptors, makes it a valuable and reactive intermediate for chemical synthesis. The data and protocols presented in this guide provide a solid foundation for its handling, characterization, and application in advanced research settings.

References

- ECHEMI. (n.d.). 942206-12-4, this compound Formula.

- Echemi. (2024). 942206-12-4 (5-chloro-3-iodopyridin-2-yl)hydrazine.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 5-Chloro-2-hydrazinylpyridine.

- Chem-Impex. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H5ClIN3 | CID 42553001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. 5-Chloro-2-fluoro-4-iodopyridine | 659731-48-3 [sigmaaldrich.com]

- 6. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Chloro-2-hydrazinyl-3-iodopyridine chemical structure and IUPAC name

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-hydrazinyl-3-iodopyridine, a halogenated pyridine derivative of significant interest in synthetic chemistry. While not as extensively documented as some of its analogues, its structural features suggest its primary role as a key intermediate in the development of advanced agrochemicals and novel pharmaceutical compounds. This document details its chemical structure, physicochemical properties, a proposed synthetic pathway based on established chemical precedent, and its potential applications, particularly in the synthesis of next-generation insecticides. A thorough discussion of safety protocols and handling procedures is also included to ensure its safe and effective use in a research and development setting. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted pyridine ring system. The strategic placement of chloro, iodo, and hydrazinyl groups on the pyridine core provides multiple reactive sites, making it a valuable synthon for the construction of more complex heterocyclic systems.

Chemical Structure and IUPAC Nomenclature

The definitive nomenclature for this compound as established by the International Union of Pure and Applied Chemistry (IUPAC) is (5-chloro-3-iodo-2-pyridinyl)hydrazine [1].

The chemical structure is depicted below:

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is provided in the table below. These properties are essential for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClIN₃ | [1][2][3] |

| Molecular Weight | 269.47 g/mol | [1][3] |

| CAS Number | 942206-12-4 | [1][2][3] |

| Appearance | Solid (predicted) | |

| Melting Point | 136-138 °C | [2][3] |

| Boiling Point | 328.7 °C at 760 mmHg | [2][3] |

| Density | 2.185 g/cm³ | [2][3] |

| Flash Point | 152.6 °C | [2][3] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Topological Polar Surface Area | 50.9 Ų | [1][3] |

Synthesis of this compound: A Proposed Protocol

The synthesis of the closely related and commercially significant intermediate, 3-chloro-2-hydrazinopyridine, from 2,3-dichloropyridine provides a robust template for this process[4][5][6]. The key to this reaction is the greater lability of the halogen atom at the 2-position of the pyridine ring towards nucleophilic attack, which is further activated by the ring nitrogen.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-chloro-3-iodopyridine with hydrazine hydrate. The chlorine atom at the 2-position is expected to be selectively displaced by the hydrazine nucleophile.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous procedures for the synthesis of similar hydrazinopyridines[4][5].

Materials:

-

2-Chloro-3-iodopyridine (1 equivalent)

-

Hydrazine hydrate (80% aqueous solution, 4-6 equivalents)

-

Ethanol (or other suitable polar solvent like THF or DMF)

-

Deionized water

-

Heptane (for crystallization, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, charge 2-chloro-3-iodopyridine and ethanol.

-

Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate dropwise to the solution. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 4-12 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate is expected to form. If necessary, the product can be further precipitated by the addition of water.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a non-polar solvent like heptane to remove impurities.

-

Drying: Dry the purified product under vacuum to a constant weight.

Causality and Experimental Choices:

-

Excess Hydrazine Hydrate: Using a significant excess of hydrazine hydrate serves a dual purpose: it acts as both the nucleophile and the base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Polar Solvent: A polar solvent like ethanol is chosen for its ability to dissolve both the starting material and the hydrazine hydrate, facilitating a homogeneous reaction environment.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

Applications in Agrochemical and Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of pyrazole-containing compounds. The hydrazinyl moiety is perfectly positioned to undergo cyclization reactions with 1,3-dicarbonyl compounds or their equivalents to form a pyrazole ring.

This chemistry is of paramount importance in the agrochemical industry. For instance, the related compound 3-chloro-2-hydrazinopyridine is a key intermediate in the synthesis of the blockbuster insecticides Chlorantraniliprole and Cyantraniliprole[4][5]. These insecticides are part of the anthranilic diamide class and act as potent activators of insect ryanodine receptors.

The logical application of this compound is in the synthesis of novel, potentially more potent or broader-spectrum, anthranilic diamide insecticides. The presence of the additional iodine atom allows for further functionalization or may itself contribute to enhanced biological activity.

Caption: Role of this compound in insecticide synthesis.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound has been published. However, the expected ¹H NMR and ¹³C NMR spectral features can be predicted based on data from analogous structures such as 3-chloropyridine and 2-hydrazinopyridine.

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to ortho-coupling. Additionally, broad signals corresponding to the -NH and -NH₂ protons of the hydrazine group would be present, and their chemical shifts would be sensitive to the solvent and concentration.

-

¹³C NMR: The spectrum should display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents, with the carbon atoms bonded to the electronegative nitrogen, chlorine, and iodine atoms showing characteristic downfield shifts.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 269, with a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures for hazardous chemicals. The GHS hazard classifications indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1].

GHS Hazard Statements:

-

H302: Harmful if swallowed[1].

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal.

It is also crucial to consider the hazards associated with the reagents used in its synthesis, particularly hydrazine hydrate, which is highly toxic, corrosive, and a suspected carcinogen[7]. All handling of hydrazine hydrate must be conducted with extreme caution and appropriate engineering controls.

Conclusion

This compound is a valuable, albeit not widely documented, chemical intermediate. Its structure is primed for the synthesis of complex heterocyclic systems, particularly pyrazoles, which are central to the development of modern agrochemicals. This guide has provided a comprehensive overview of its properties, a proposed and scientifically grounded synthesis protocol, and its likely applications. As research into new and more effective crop protection agents continues, the importance of versatile building blocks like this compound is set to grow.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

- Fisher Scientific. (2010). 2-Chloro-5-iodopyridine Safety Data Sheet.

-

Thiel, O. R., & Achmatowicz, M. M. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). New processes for synthesis of (3-chloro-2-pyridyl)hydrazine.

- Google Patents. (n.d.). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

Eureka. (n.d.). Preparation methods for important intermediates of anthranilic diamide compound. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

- Google Patents. (n.d.). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

PubChem. (n.d.). 5-Chloro-2-hydrazinylpyridine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

SpringerLink. (n.d.). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Retrieved January 20, 2026, from [Link]

-

Justia Patents. (2023). process for synthesis of (3-chloro-2-pyridyl)hydrazine. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof.

Sources

- 1. This compound | C5H5ClIN3 | CID 42553001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Buy 3-Chloro-2-hydrazinopyridine | 22841-92-5 [smolecule.com]

- 7. merckmillipore.com [merckmillipore.com]

Spectroscopic Characterization of 5-Chloro-2-hydrazinyl-3-iodopyridine: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of the novel heterocyclic compound 5-Chloro-2-hydrazinyl-3-iodopyridine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic characteristics is paramount. Due to the limited availability of public domain experimental data, this guide presents a comprehensive overview based on predictive models and comparative analysis with structurally related analogues. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering expert interpretation and rationale behind the expected spectral features. This document is intended for researchers, scientists, and professionals in drug development, providing a robust framework for the identification and characterization of this compound.

Introduction

This compound is a polysubstituted pyridine derivative with a unique combination of functional groups that make it a valuable building block in synthetic organic chemistry. The presence of a chloro group, an iodo group, and a hydrazinyl moiety on the pyridine ring offers multiple reaction sites for further chemical transformations, making it an attractive scaffold for the synthesis of diverse molecular architectures. The electronic effects of these substituents significantly influence the chemical reactivity and spectroscopic properties of the molecule. This guide aims to provide a detailed spectroscopic profile of this compound to aid in its synthesis, purification, and downstream applications.

Molecular Structure and Key Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The pyridine ring is substituted with an electron-donating hydrazinyl group at the 2-position, and electron-withdrawing chloro and iodo groups at the 5- and 3-positions, respectively. This substitution pattern leads to a complex interplay of electronic effects that are reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for this compound, the following data is based on predictive models and analysis of similar structures.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the hydrazinyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H-6 |

| ~7.8 | s | 1H | H-4 |

| ~4.5 | br s | 2H | -NH₂ |

| ~7.5 | br s | 1H | -NH- |

Expert Interpretation:

-

Aromatic Protons (H-4 and H-6): The pyridine ring has two remaining protons at positions 4 and 6. Due to the substitution pattern, these protons are expected to appear as singlets, as they lack adjacent proton neighbors for coupling. The electron-withdrawing nature of the adjacent halogen atoms will deshield these protons, causing them to resonate at a relatively downfield region of the spectrum.

-

Hydrazinyl Protons (-NH-NH₂): The protons of the hydrazinyl group are exchangeable and their chemical shifts can be influenced by solvent, concentration, and temperature. They are expected to appear as broad singlets. The -NH₂ protons are predicted to be around 4.5 ppm, while the -NH- proton, being closer to the aromatic ring, might be further downfield.

Hypothetical Experimental Protocol:

-

Dissolve ~10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz spectrometer at 298 K.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 |

| ~90 | C-3 |

| ~145 | C-4 |

| ~120 | C-5 |

| ~150 | C-6 |

Expert Interpretation:

-

C-2: This carbon is attached to the electron-donating hydrazinyl group and the ring nitrogen, leading to a significant downfield shift.

-

C-3: The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield chemical shift.

-

C-4 and C-6: These carbons are adjacent to the ring nitrogen and are deshielded, appearing in the downfield region.

-

C-5: The carbon attached to the chlorine atom will be deshielded compared to an unsubstituted carbon, but less so than the carbons adjacent to the nitrogen.

Caption: Predicted ¹H NMR chemical shift assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretch | Hydrazinyl (-NH-NH₂) |

| 1620-1580 | C=N, C=C stretch | Pyridine ring |

| 1500-1400 | N-H bend | Hydrazinyl (-NH-NH₂) |

| 850-750 | C-Cl stretch | Chloro group |

| 600-500 | C-I stretch | Iodo group |

Expert Interpretation:

-

N-H Stretching: The most prominent peaks in the IR spectrum are expected to be the N-H stretching vibrations of the hydrazinyl group, appearing as a broad band in the 3400-3200 cm⁻¹ region.

-

Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring will give rise to a series of sharp bands in the 1620-1580 cm⁻¹ region.

-

N-H Bending: The N-H bending vibrations of the hydrazinyl group are expected in the 1500-1400 cm⁻¹ range.

-

Carbon-Halogen Stretching: The C-Cl and C-I stretching vibrations will appear in the fingerprint region of the spectrum, typically below 900 cm⁻¹.

Hypothetical Experimental Protocol:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Predicted Ion | Notes |

| 269/271 | [M]⁺ | Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| 254/256 | [M-NH]⁺ | Loss of an NH group. |

| 142/144 | [M-I]⁺ | Loss of an iodine atom. |

Expert Interpretation:

-

Molecular Ion Peak: The mass spectrum should show a clear molecular ion peak at m/z 269, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at m/z 271 (M+2) with an intensity of approximately one-third of the molecular ion peak is expected.

-

Fragmentation Pattern: The fragmentation of this compound is likely to involve the loss of small neutral molecules or radicals from the hydrazinyl group, as well as the cleavage of the carbon-halogen bonds.

Hypothetical Experimental Protocol:

-

Dissolve the sample in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Acquire the mass spectrum using an electrospray ionization (ESI) source in positive ion mode.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of this compound. The interpretations of the predicted NMR, IR, and MS data are grounded in fundamental principles of spectroscopy and comparative analysis with related molecular structures. While awaiting experimental verification, this guide provides a solid foundation for researchers working with this compound, aiding in its identification, characterization, and quality control. The unique structural features of this molecule suggest its potential as a versatile intermediate in the synthesis of novel compounds with interesting biological activities.

References

Due to the lack of specific experimental data in peer-reviewed literature for this compound, this section will remain unpopulated. The information presented is based on established principles of spectroscopic interpretation and predictive modeling.

Navigating the Solubility Landscape of 5-Chloro-2-hydrazinyl-3-iodopyridine: A Technical Guide for Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a novel chemical entity from the laboratory bench to a viable pharmaceutical product is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage attrition. For 5-Chloro-2-hydrazinyl-3-iodopyridine, a molecule with potential pharmacological activity, understanding its behavior in different solvent systems is a critical first step. This knowledge informs crucial decisions in:

-

Synthetic Chemistry: Selection of appropriate solvents for reaction, work-up, and purification via crystallization.

-

Formulation Development: Creation of stable and bioavailable dosage forms for preclinical and clinical studies.

-

Analytical Chemistry: Development of accurate and reproducible methods for quantification and characterization.

This guide will delve into the theoretical underpinnings of this compound's solubility, followed by a practical, step-by-step protocol for its experimental determination.

Physicochemical Profile of this compound

A molecule's intrinsic properties are the primary determinants of its solubility. The known physicochemical parameters of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClIN₃ | ECHEMI[1] |

| Molecular Weight | 269.47 g/mol | PubChem[2] |

| Melting Point | 136-138 °C | ECHEMI[1] |

| Calculated XLogP3 | 2.4 | ECHEMI[1] |

| Hydrogen Bond Donor Count | 2 | ECHEMI[1] |

| Hydrogen Bond Acceptor Count | 3 | ECHEMI[1] |

| Topological Polar Surface Area (TPSA) | 50.9 Ų | PubChem[2] |

Expert Interpretation of Physicochemical Properties:

The molecular weight of 269.47 g/mol is within the range typical for small molecule drugs. The melting point of 136-138 °C suggests a stable crystalline lattice, which can often correlate with lower solubility as energy is required to break the crystal lattice before solvation can occur.

The calculated XLogP3 of 2.4 indicates a moderate level of lipophilicity. This suggests that the compound will likely favor organic solvents over water but may not be exclusively soluble in highly non-polar solvents. The presence of both hydrogen bond donors (the hydrazine group) and acceptors (the pyridine nitrogen and the hydrazine nitrogens) allows for complex interactions with protic and aprotic polar solvents. The Topological Polar Surface Area (TPSA) of 50.9 Ų is also in a favorable range for drug-like molecules and suggests a balance between polar and non-polar characteristics.

Predicting Solubility: A Theoretical Framework

In the absence of direct experimental data, we can infer the likely solubility behavior of this compound by examining structurally similar compounds and applying fundamental solubility principles.

The "Like Dissolves Like" Principle

This adage remains a cornerstone of solubility prediction. Based on its structure, this compound possesses both polar (hydrazine and pyridine moieties) and non-polar (chlorinated and iodinated aromatic ring) features.

-

Polar Solvents: The presence of hydrogen bond donors and acceptors suggests that the compound will likely exhibit some solubility in polar protic solvents like methanol and ethanol , and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Qualitative data for the related compound, (3-Chloro-Pyridin-2-Yl)-Hydrazine, indicates solubility in these types of solvents[3].

-

Non-Polar Solvents: Due to the significant polarity imparted by the hydrazine group and the pyridine nitrogen, solubility in very non-polar solvents like hexane or toluene is expected to be low.

-

Intermediate Polarity Solvents: Solvents with intermediate polarity, such as dichloromethane (DCM) and ethyl acetate , may show moderate solvating power.

Insights from Structurally Related Compounds

Examining the solubility of simpler, related molecules provides valuable clues:

-

2-Hydrazinopyridine: This parent compound is reported to be soluble in methanol and ethanol but has low water solubility[4][5]. This supports the expectation of solubility of our target compound in polar organic solvents.

-

(3-Chloro-Pyridin-2-Yl)-Hydrazine: This analog is described as being sparingly soluble in water but more readily soluble in polar organic solvents like ethanol, DMF, and DMSO[3]. The addition of the chloro and iodo substituents in this compound will increase the molecular weight and likely alter the crystal packing, which could either increase or decrease solubility compared to this analog.

The following diagram illustrates the key intermolecular forces that will govern the solubility of this compound in a polar protic solvent like ethanol.

Caption: Intermolecular interactions governing solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published data, empirical determination of solubility is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method . This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane, DMSO, DMF)

-

Analytical balance (readable to 0.01 mg)

-

Scintillation vials or other suitable glass containers with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the workflow for the shake-flask solubility determination method.

Caption: Shake-flask method for solubility determination.

Detailed Protocol

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the chosen organic solvent. "Excess" means that undissolved solid should be visible after equilibration.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that a true thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop and validate a suitable HPLC method (e.g., reverse-phase with UV detection) to accurately quantify the concentration of the compound.

-

Analyze the filtered supernatant from the solubility experiment using the validated HPLC method.

-

-

Calculation: Determine the concentration of this compound in the saturated solution from the HPLC data. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Anticipated Solubility Profile and Discussion

Based on the theoretical analysis, a hypothetical solubility profile for this compound in a range of common organic solvents is presented in Table 2. It is imperative to note that these are educated estimations and must be confirmed by experimental data.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor, can effectively solvate the hydrazine group. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a strong hydrogen bond acceptor. |

| Methanol | Polar Protic | Moderate to High | Can act as both a hydrogen bond donor and acceptor. |

| Ethanol | Polar Protic | Moderate | Similar to methanol but slightly less polar. |

| Acetonitrile | Polar Aprotic | Moderate to Low | Less polar than DMSO/DMF, weaker hydrogen bond acceptor. |

| Acetone | Polar Aprotic | Moderate to Low | Intermediate polarity. |

| Ethyl Acetate | Intermediate Polarity | Low | Primarily a hydrogen bond acceptor with significant non-polar character. |

| Dichloromethane (DCM) | Non-polar | Low | Limited ability to form strong interactions with the polar functional groups. |

| Toluene | Non-polar | Very Low | Aromatic stacking may provide some minor interaction, but overall poor solvation. |

| Heptane/Hexane | Non-polar | Very Low / Insoluble | Aliphatic solvent with no significant interactions with the solute. |

Conclusion and Future Directions

While a definitive, experimentally determined solubility profile for this compound in organic solvents is not currently in the public domain, this guide provides a comprehensive framework for its investigation. By understanding its physicochemical properties and leveraging knowledge of structurally related compounds, researchers can make informed decisions about solvent selection. The detailed experimental protocol provided herein offers a robust methodology for obtaining the critical solubility data necessary to advance the development of this promising compound. The empirical data generated will be invaluable for guiding future synthetic, formulation, and analytical efforts.

References

-

Pipzine Chemicals. (n.d.). 2-hydrazinopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]

-

LookChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions. Retrieved from [Link]

-

ResearchGate. (n.d.). QSPR study to predict some of quantum chemical properties of anticancer imidazo[4,5‐b]pyridine derivatives using genetic algorithm multiple linear regression and molecular descriptors. Retrieved from [Link]

-

PubMed. (2008). New QSPR study for the prediction of aqueous solubility of drug-like compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]

-

Semantic Scholar. (2021). QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Diva-portal.org. (2018). Computational prediction of drug solubility in water-based systems : qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. Retrieved from [Link]

-

PMC. (n.d.). Recent progress in the computational prediction of aqueous solubility and absorption. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]

-

Sanibel Symposium. (n.d.). COSMO-RS Predictions of Aqueous Solubility: Application of Modified QSPR Equation to Estimate Gibbs Free Energy of Fusion Leonid. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C5H5ClIN3 | CID 42553001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 2-Hydrazinopyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price – High Quality Chemical from Trusted Factory [pipzine-chem.com]

- 5. lookchem.com [lookchem.com]

A Technical Guide to the Safe Handling of 5-Chloro-2-hydrazinyl-3-iodopyridine for Research and Development

For researchers, scientists, and drug development professionals, the novel reagents we handle are the lifeblood of discovery. Among these, halogenated heterocyclic compounds like 5-Chloro-2-hydrazinyl-3-iodopyridine are valuable synthons, offering unique reactivity for the construction of complex molecular architectures. However, their utility is intrinsically linked to a comprehensive understanding of their potential hazards and the rigorous application of safety protocols. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and emergency management of this compound, moving beyond rote compliance to foster a culture of proactive safety in the laboratory.

Hazard Identification and Risk Profile

This compound (CAS No. 942206-12-4) is a substituted pyridine derivative.[1][2] Its chemical structure, featuring a hydrazine moiety and two different halogen atoms on the pyridine ring, dictates its reactivity and its toxicological profile. The primary hazards associated with this compound have been classified under the Globally Harmonized System (GHS) and are summarized below.[1]

A critical first step in any experimental workflow is to recognize that the hazards of a hydrazine-containing compound are not to be underestimated. The hydrazine group itself is a well-known structural alert for toxicity, and its presence on a halogenated pyridine core warrants significant caution.

GHS Hazard Classification

The available safety data indicates that this compound presents multiple health hazards.[1]

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |

This data is based on the GHS classification provided by PubChem for CID 42553001.[1]

It is crucial to understand that these classifications are not merely labels but predictors of potential biological interactions. "Harmful if swallowed" (H302) implies systemic toxicity upon ingestion. Skin (H315) and eye (H319) irritation warnings suggest that the compound can cause local inflammatory reactions upon contact. The potential for respiratory irritation (H335) necessitates measures to prevent inhalation of dust or aerosols.[1] While specific data for fatal toxicity (dermal or inhalation) is not listed for this exact compound, it is critical to note that safety data sheets for similar halogenated hydrazinopyridines frequently carry more severe warnings, including "Fatal in contact with skin or if inhaled." Therefore, a conservative approach that assumes higher toxicity is warranted.

Physicochemical Properties and Their Safety Implications

Understanding the physical state and properties of a chemical is fundamental to anticipating its behavior in the laboratory environment.

| Property | Value | Source | Safety Implication |

| Molecular Formula | C5H5ClIN3 | PubChem[1] | High molecular weight suggests low volatility under standard conditions. |

| Molecular Weight | 269.47 g/mol | PubChem[1] | Relevant for stoichiometric calculations and waste management. |

| Physical State | Solid (based on melting point) | ECHEMI[2] | Primary exposure risk is through inhalation of dust or direct skin/eye contact. |

| Melting Point | 136-138°C | ECHEMI[2] | Stable solid at room temperature. |

| Boiling Point | 328.7°C at 760 mmHg | ECHEMI[2] | Decomposition may occur at high temperatures. |

| Flash Point | 152.6°C | ECHEMI[2] | While classified as a combustible solid, it does not pose a high risk of ignition under normal lab conditions. |

| Density | 2.185 g/cm³ | ECHEMI[2] | Heavier than water. |

The solid nature of this compound means that the primary routes of unintended exposure are through the generation of dust during weighing and transfer operations, and through direct contact with contaminated surfaces.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling is the implementation of a multi-layered defense system, starting with engineering controls and supplemented by appropriate PPE. The choice of these controls is not arbitrary; it is a direct response to the identified hazards of dust generation, skin/eye contact, and potential inhalation.

Primary Engineering Controls

All manipulations of solid this compound must be performed within a certified chemical fume hood.[3] This is a non-negotiable requirement. The fume hood serves two primary purposes:

-

Containment: It prevents the escape of fine particulates into the laboratory atmosphere, protecting the user and other lab personnel from respiratory exposure.

-

Exhaust: It continuously removes any vapors or dust, preventing the buildup of hazardous concentrations.

For procedures with a high potential for dust generation (e.g., scraping material from a container), a locally exhausted enclosure or a glove box may provide an even higher level of containment.

Personal Protective Equipment (PPE) Selection Logic

PPE is the last line of defense and must be selected to provide a complete barrier to the identified routes of exposure.

Caption: PPE selection workflow based on GHS hazards.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4] Standard safety glasses with side shields do not offer sufficient protection from fine dust. A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.

-

Skin Protection: A fully buttoned laboratory coat is required. Gloves must be worn when handling the compound or any contaminated equipment. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for specific breakthrough times. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.[5] Contaminated clothing should be removed immediately.

-

Respiratory Protection: When working within a certified fume hood, additional respiratory protection is typically not required. However, for spill cleanup or in situations where engineering controls are not available or may be insufficient, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is necessary. All respirator use must be part of a formal respiratory protection program, including medical clearance and fit-testing.[3]

Standard Operating Procedures: From Bench to Waste

A disciplined and methodical approach to handling is essential. The following protocols should be adopted as standard practice.

Handling and Dispensing

-

Preparation: Designate a specific area within the fume hood for handling the compound.[3] Cover the work surface with absorbent, disposable bench paper.

-

Weighing: If possible, weigh the material directly into the reaction vessel to minimize transfers. Use a spatula or scoop that is dedicated to this chemical for the duration of the experiment. Avoid actions that could create airborne dust, such as dropping the solid from a height.

-

Transfers: When transferring the solid, keep containers low to the work surface. After transfer, gently tap the source container to dislodge any remaining powder.

-

Post-Handling: Decontaminate the spatula and any other equipment used with an appropriate solvent (e.g., methanol or ethanol) in the fume hood. Wipe down the work surface with a damp cloth or towel, and dispose of all contaminated disposable materials as hazardous waste.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.

Storage Requirements

Proper storage is critical for maintaining the integrity of the compound and ensuring laboratory safety.

-

Container: Keep the container tightly closed to prevent contamination and exposure.[7]

-

Location: Store in a cool, dry, and well-ventilated area.[7] The storage location should be a designated cabinet for toxic or reactive chemicals, away from general laboratory traffic.

-